molecular formula C20H20N4O3S2 B4923011 N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide

Cat. No. B4923011
M. Wt: 428.5 g/mol
InChI Key: QXQQTIREFBXUBP-UHFFFAOYSA-N
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Description

N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is a chemical compound that has shown great potential in scientific research. This compound is a member of the thiadiazole family and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This inhibition leads to a decrease in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory mediators, as mentioned above. It has also been shown to decrease the levels of oxidative stress markers, such as malondialdehyde (MDA) and reactive oxygen species (ROS). Additionally, it has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide in lab experiments is its potential as a therapeutic agent for various diseases. It has also been shown to have antioxidant properties, which can be useful in studying oxidative stress-related diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Another direction is to study its antioxidant properties in more detail, including its potential use in the treatment of oxidative stress-related diseases. Additionally, future studies could investigate the potential use of this compound in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide involves the reaction of 4-tert-butylbenzyl chloride with thiosemicarbazide to form the intermediate 5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the final product, N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide.

Scientific Research Applications

N-{5-[(4-tert-butylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide has been extensively studied for its potential in scientific research. This compound has shown promise in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. It has also been studied for its potential as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S2/c1-20(2,3)15-8-4-13(5-9-15)12-28-19-23-22-18(29-19)21-17(25)14-6-10-16(11-7-14)24(26)27/h4-11H,12H2,1-3H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQQTIREFBXUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-[(4-tert-butylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide

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